Methyl Trichloroacetate: A Technical Guide to its Chemical Properties and Reactivity
Methyl Trichloroacetate: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl trichloroacetate (B1195264) (MTCA) is a halogenated ester of significant interest in organic synthesis. This technical guide provides an in-depth overview of its core chemical and physical properties, spectroscopic data, and reactivity. Primarily utilized as a precursor for the in-situ generation of dichlorocarbene (B158193), MTCA is a key reagent in the synthesis of gem-dichlorocyclopropanes, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1] This document details experimental protocols for its synthesis via esterification and its application in dichlorocarbene-mediated cyclopropanation. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
Methyl trichloroacetate is a colorless liquid with a characteristic sweet, fruity odor.[1][2] It is insoluble in water but soluble in many organic solvents.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | methyl 2,2,2-trichloroacetate | [3] |
| CAS Number | 598-99-2 | [1] |
| Molecular Formula | C₃H₃Cl₃O₂ | [3] |
| Molecular Weight | 177.41 g/mol | [3] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 152-154 °C | [4][5] |
| Melting Point | -18 °C | [4] |
| Density | 1.488 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.455 - 1.457 | [4] |
| Vapor Pressure | 5.5 mmHg | [3][6] |
| Water Solubility | 1050 mg/L (Insoluble) | [1][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of methyl trichloroacetate. Key spectral data are summarized below.
| Spectroscopy | Key Data / Observations | Reference(s) |
| ¹H NMR | A single peak (singlet) is observed for the methyl (CH₃) protons. | [3] |
| ¹³C NMR | Signals corresponding to the methyl carbon, the carbonyl carbon, and the trichloromethyl carbon are observed. | [2][3] |
| IR Spectroscopy | Characteristic strong absorption band for the C=O (ester carbonyl) stretch. | [3][8] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a characteristic fragmentation pattern, with major peaks at m/z 59, 117, 119, and 121. | [3] |
Reactivity and Key Reactions
The reactivity of methyl trichloroacetate is dominated by two main features: the ester functional group and the highly electrophilic trichloromethyl group.
Generation of Dichlorocarbene
The most significant application of methyl trichloroacetate in organic synthesis is as a precursor to dichlorocarbene (:CCl₂).[9] This highly reactive intermediate is generated by the reaction of MTCA with a strong base, typically an alkoxide such as sodium methoxide (B1231860) (NaOMe).[9] The mechanism proceeds via a nucleophilic acyl substitution at the ester carbonyl by the methoxide, followed by the elimination of a trichloromethanide anion (⁻CCl₃). This anion then readily undergoes alpha-elimination to lose a chloride ion, yielding dichlorocarbene.[9]
The generated dichlorocarbene can then react with various substrates, most notably alkenes, in a [2+1] cycloaddition to form gem-dichlorocyclopropanes.[9] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.
General Ester Reactivity
As a halogenated ester, methyl trichloroacetate undergoes reactions typical of this functional group. It can react with:
-
Acids: To liberate heat along with methanol (B129727) and trichloroacetic acid.
-
Strong Oxidizing Acids: May cause a vigorous, exothermic reaction.
-
Caustic Solutions: Interaction generates heat.
-
Alkali Metals and Hydrides: Can generate flammable hydrogen gas.
It is also reported to react violently with trimethylamine (B31210) when heated.
Experimental Protocols
Disclaimer: These protocols are intended for informational purposes for trained professionals. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of Methyl Trichloroacetate via Fischer Esterification
This protocol is a representative procedure based on the general esterification of chloroacetic acids.
Materials:
-
Trichloroacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trichloroacetic acid in an excess of anhydrous methanol (e.g., 3-5 molar equivalents).
-
Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid moles).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude methyl trichloroacetate can be purified by fractional distillation under reduced pressure to yield the pure product.
Dichlorocyclopropanation of an Alkene
This protocol describes the generation of dichlorocarbene from methyl trichloroacetate and its in-situ reaction with an alkene.
Materials:
-
Alkene (e.g., cyclohexene, styrene)
-
Methyl trichloroacetate
-
Sodium methoxide (handle in a dry, inert atmosphere)
-
Anhydrous solvent (e.g., pentane (B18724) or diethyl ether)
-
Ice-water bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet, suspend sodium methoxide (approx. 1.1 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Addition of Alkene: Add the alkene (1.0 equivalent) to the suspension.
-
Cooling: Cool the stirred mixture in an ice-water bath (0 °C).
-
Addition of MTCA: Add methyl trichloroacetate (approx. 1.05 equivalents) dropwise from the dropping funnel over a period of 5-10 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for several hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the solvent used for the reaction.
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: After filtering and removing the solvent by rotary evaporation, the crude dichlorocyclopropane product can be purified by column chromatography or vacuum distillation.
Applications in Research and Development
The primary role of methyl trichloroacetate in R&D is as a convenient and efficient source of dichlorocarbene.[9] Dichlorocyclopropanes are versatile synthetic intermediates. For instance, they can be reduced to monochlorocyclopropanes or dechlorinated to yield the parent cyclopropane. The ring can also be opened under various conditions to provide access to other functionalized acyclic and cyclic systems, making them valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]
Safety and Handling
Methyl trichloroacetate is a toxic and corrosive substance that requires careful handling.
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[10] It is a combustible liquid.[5] Reaction with water or moist air may release toxic and corrosive gases.[3]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.
-
Handling: All equipment must be grounded.[3] Avoid contact with skin, eyes, and clothing. Keep away from ignition sources, heat, and open flames.[1]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][5] Store away from incompatible materials such as strong bases, oxidizing agents, and acids.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Immediately call a poison control center or doctor.[5]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- 1. CN102875378A - Synthetic method of methyl chloroacetate - Google Patents [patents.google.com]
- 2. Methyl trichloroacetate(598-99-2) 13C NMR [m.chemicalbook.com]
- 3. Methyl trichloroacetate | C3H3Cl3O2 | CID 11739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Page loading... [guidechem.com]
- 8. Methyl trichloroacetate(598-99-2) IR Spectrum [chemicalbook.com]
- 9. Methyl trichloroacetate - Enamine [enamine.net]
- 10. m.youtube.com [m.youtube.com]
